molecular formula C13H14O3 B13056238 3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid

3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B13056238
M. Wt: 218.25 g/mol
InChI Key: MHKHKRZNQOXBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a tolyl group attached to a cyclopentene ring. It is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tolyl-substituted cyclopentene with a hydroxylating agent to introduce the hydroxyl group at the desired position . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the cyclization and hydroxylation processes.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid moiety play crucial roles in forming hydrogen bonds and interacting with active sites of enzymes or receptors. These interactions can modulate the activity of enzymes or signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a tolyl group on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-hydroxy-2-(4-methylphenyl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-8-2-4-9(5-3-8)12-10(13(15)16)6-7-11(12)14/h2-5,11,14H,6-7H2,1H3,(H,15,16)

InChI Key

MHKHKRZNQOXBFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(CCC2O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.